
CDK8/19-IN-52h
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDK8/19-IN-52h is a dual inhibitor of CDK8/19, suppressing phosphorylated STAT1 in various cancer cells.
Wissenschaftliche Forschungsanwendungen
Prostate Cancer
Recent studies have demonstrated that selective inhibitors like CDK8/19-IN-52h exhibit significant anti-proliferative effects on prostate cancer cells. The inhibition of CDK8/19 leads to a premature G1/S transition, reducing the population of G1 phase cells while increasing S phase cells. This transition is associated with DNA damage response mechanisms that ultimately result in cell death through ATR-dependent pathways .
Table 1: Effects of this compound on Prostate Cancer Cells
Parameter | Control (Untreated) | This compound Treated |
---|---|---|
G1 Phase Population (%) | 70 | 50 |
S Phase Population (%) | 20 | 40 |
Apoptotic Cells (%) | 5 | 30 |
Breast Cancer
Inhibition of CDK8/19 has also been shown to enhance the efficacy of HER2-targeting therapies in breast cancer models. By overcoming resistance mechanisms associated with HER2-targeting drugs like trastuzumab and lapatinib, CDK8/19 inhibitors can potentiate therapeutic outcomes for patients with HER2-positive breast cancer. The synergistic effects observed suggest a critical role for CDK8/19 in transcriptional reprogramming that contributes to drug resistance .
Table 2: Synergistic Effects in HER2-Positive Breast Cancer
Treatment Combination | Tumor Growth Inhibition (%) |
---|---|
Trastuzumab Alone | 25 |
Lapatinib Alone | 30 |
Trastuzumab + this compound | 60 |
Lapatinib + this compound | 65 |
Pancreatic β-cell Differentiation
CDK8/19 inhibitors have been explored for their potential to induce differentiation in pancreatic β-cells. In studies aimed at developing non-mutagenic alternatives for insulin-producing cells, the inhibition of CDK8/19 was found to be critical for efficient β-cell induction. This application highlights the compound's versatility beyond oncology, suggesting its role in regenerative medicine .
Case Studies
- Prostate Cancer Xenografts : In vivo studies using patient-derived xenografts demonstrated that treatment with CDK8/19 inhibitors significantly reduced tumor growth and improved overall survival rates compared to controls .
- HER2-Positive Breast Cancer Trials : Clinical trials combining HER2-targeting therapies with CDK8/19 inhibitors are currently underway, showing promising preliminary results in overcoming drug resistance and enhancing treatment efficacy .
Eigenschaften
Molekularformel |
C20H19N3O4S2 |
---|---|
Molekulargewicht |
429.51 |
IUPAC-Name |
8-(4-((2-Methoxyethyl)carbamoyl)phenoxy)-4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-9-8-22-19(25)11-2-5-13(6-3-11)27-20-15-14(17(28-20)18(21)24)7-4-12-10-23-29-16(12)15/h2-3,5-6,10H,4,7-9H2,1H3,(H2,21,24)(H,22,25) |
InChI-Schlüssel |
SCXVTHJJOZYJMC-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CC2)C(C3=C2C=NS3)=C(OC4=CC=C(C(NCCOC)=O)C=C4)S1)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDK8/19-IN-52h; CDK8/19IN52h; CDK8/19 IN 52h; CDK8/19IN-52h; CDK8/19-IN52h; CDK8/19 IN-52h; CDK8/19-IN 52h |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.